molecular formula C23H23IN2O5 B10956094 (5Z)-5-(4-butoxy-3-iodo-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(4-butoxy-3-iodo-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10956094
M. Wt: 534.3 g/mol
InChI Key: ANTXHJKQHYHQFI-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound characterized by its unique structure, which includes a butoxy group, an iodine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multiple steps, starting with the preparation of the necessary intermediates. The synthetic route may include the following steps:

    Formation of the butoxy-iodo-methoxyphenyl intermediate:

    Condensation with a pyrimidine derivative: The intermediate is then condensed with a pyrimidine derivative under specific reaction conditions to form the final compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE include other pyrimidine derivatives with similar functional groups. These compounds may share some properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23IN2O5

Molecular Weight

534.3 g/mol

IUPAC Name

(5Z)-5-[(4-butoxy-3-iodo-5-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H23IN2O5/c1-4-5-9-31-20-18(24)12-15(13-19(20)30-3)11-17-21(27)25-23(29)26(22(17)28)16-8-6-7-14(2)10-16/h6-8,10-13H,4-5,9H2,1-3H3,(H,25,27,29)/b17-11-

InChI Key

ANTXHJKQHYHQFI-BOPFTXTBSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.